![molecular formula C19H19N3O4S B6581954 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine CAS No. 1212790-16-3](/img/structure/B6581954.png)

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

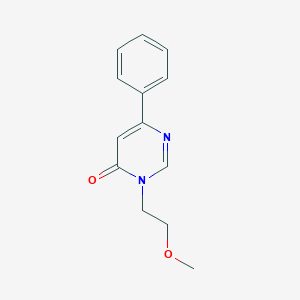

The compound “4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine” is a heterocyclic compound. It contains a furan ring, an oxadiazole ring, and a piperidine ring . Oxadiazole or furadiazole ring-containing derivatives are known for their broad range of chemical and biological properties . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-furan-2-yl[1,3,4]oxadiazole-2-thiol was synthesized from furan-2-carboxylic acid hydrazide . A series of Mannich bases were then synthesized by the reaction of the oxadiazole with suitably substituted amines and formaldehyde in ethanol .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings. The oxadiazole ring is a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For example, the synthesis of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol involved the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide .Applications De Recherche Scientifique

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine has been used as a key component in the synthesis of other compounds such as pyridines and benzothiazoles. It has also been used as a catalyst in organic synthesis and as a ligand in coordination chemistry. This compound has also been studied for its potential applications in the fields of drug delivery, gene therapy, and cancer therapy.

Mécanisme D'action

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine has been studied for its biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition is thought to be due to the presence of the furan ring in the molecule, which binds to the active site of the enzyme and prevents the breakdown of acetylcholine. In addition, this compound has been found to act as an agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of glucose metabolism.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to increase the levels of glucose in the bloodstream, suggesting that it may have potential applications in the treatment of diabetes. In addition, this compound has been found to have anti-inflammatory and analgesic effects, suggesting that it may have potential applications in the treatment of pain and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine in lab experiments has several advantages. It is a relatively small molecule and is relatively easy to synthesize. Additionally, it is relatively inexpensive and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of this compound in lab experiments. The molecule is relatively unstable and can easily degrade in the presence of light or heat. In addition, this compound is not water soluble and must be dissolved in an organic solvent prior to use.

Orientations Futures

The potential applications of 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine are still being explored. In the future, this compound may be used to develop new drugs for the treatment of diabetes, pain, and inflammation. In addition, this compound may be used to develop new delivery systems for drugs and gene therapies. Additionally, this compound may be used to develop new catalysts for organic synthesis and new ligands for coordination chemistry. Finally, this compound may be used to develop new materials with unique properties.

Méthodes De Synthèse

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine is a small molecule that can be synthesized using a variety of methods. One synthesis method involves the condensation of 2-phenylethenesulfonyl chloride and 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl piperidine. This reaction is carried out in the presence of a base such as sodium hydride in an inert solvent such as dimethylformamide. The reaction is carried out at a temperature of -78°C and the resulting product is a white solid.

Propriétés

IUPAC Name |

2-(furan-2-yl)-5-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c23-27(24,14-10-15-5-2-1-3-6-15)22-11-8-16(9-12-22)18-20-21-19(26-18)17-7-4-13-25-17/h1-7,10,13-14,16H,8-9,11-12H2/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTCXDVSHDCHDW-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6581883.png)

![4-(4-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B6581884.png)

![1-(1-methanesulfonylpiperidine-4-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6581897.png)

![2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B6581898.png)

![3-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6581900.png)

![3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine](/img/structure/B6581912.png)

![2-[(4-fluorophenyl)sulfanyl]-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6581916.png)

![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine](/img/structure/B6581922.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6581928.png)

![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine](/img/structure/B6581931.png)

![1-(2,5-dimethylfuran-3-carbonyl)-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6581951.png)

![2-methyl-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide](/img/structure/B6581976.png)

![1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B6581992.png)